molecular formula C23H22Cl3FN4O3 B610172 Poziotinib hydrochloride CAS No. 1429757-68-5

Poziotinib hydrochloride

Cat. No. B610172
CAS RN: 1429757-68-5
M. Wt: 527.8024
InChI Key: OMYSOLOMWJFVNK-UHFFFAOYSA-N
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Description

Poziotinib is a drug in development by Hanmi Pharmaceutical (in South Korea), Luye Pharma (China), and Spectrum Pharmaceuticals (rest of world) for various cancers . It is built on an anilino-quinazoline scaffold and inhibits the epidermal growth factor receptors EGFR, HER2/neu, and Her 4 . It binds covalently to its targets .


Synthesis Analysis

The synthesis of Poziotinib hydrochloride involves several steps. Starting from a known compound 4-chloro-7-hydroxyquinazolin-6-yl pivalate (1), after 7 steps transformation, d3 -poziotinib hydrochloride was obtained with a total yield of 9.02% . The structure of d3 -poziotinib hydrochloride was confirmed by 1 H-NMR, 13 C-NMR, and high resolution (HR)-MS .


Molecular Structure Analysis

Poziotinib is built on an anilino-quinazoline scaffold . It has been found that mutation-induced changes in the drug-binding pocket volume dictate drug sensitivity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Poziotinib include etherization, de-protection, nucleophilic substitution (SN2), and amide formation . The final product, Poziotinib, is converted to hydrochloride salt by treatment with concentrated hydrochloric acid (HCl) .


Physical And Chemical Properties Analysis

Poziotinib has a molecular formula of C23H21Cl2FN4O3 and a molecular weight of 491.34 .

Mechanism of Action

Poziotinib inhibits the epidermal growth factor receptors EGFR, HER2/neu, and Her 4 . It binds covalently to its targets .

Safety and Hazards

Poziotinib is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Poziotinib has shown significant antitumor activity and the efficacy was highly dependent on the location of the exon 20 loop insertion, which may impact future clinical trials for EGFR exon 20 targeted therapies . Spectrum Pharmaceuticals is seeking accelerated approval of poziotinib for the treatment of patients with previously treated locally advanced or metastatic non-small cell lung cancer (NSCLC) harboring human epidermal growth factor receptor 2 (HER2, ErbB-2) exon 20 insertion mutations .

properties

IUPAC Name

1-[4-[4-(3,4-dichloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]prop-2-en-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2FN4O3.ClH/c1-3-20(31)30-8-6-13(7-9-30)33-19-10-14-17(11-18(19)32-2)27-12-28-23(14)29-16-5-4-15(24)21(25)22(16)26;/h3-5,10-13H,1,6-9H2,2H3,(H,27,28,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYSOLOMWJFVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)Cl)Cl)F)OC4CCN(CC4)C(=O)C=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl3FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Poziotinib hydrochloride

CAS RN

1429757-68-5
Record name Poziotinib hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429757685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name POZIOTINIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4Z7U6JL1C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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